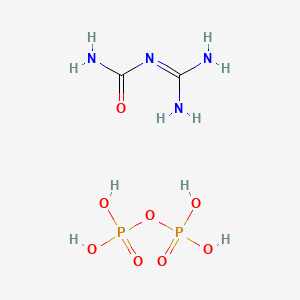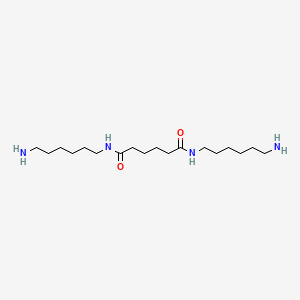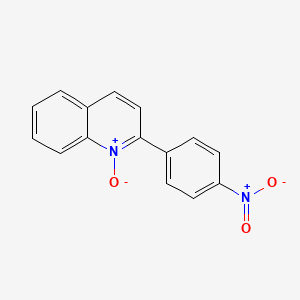
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline is an organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring The presence of a nitrophenyl group at the second position and an oxo group at the first position of the quinoline ring makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline can be achieved through several synthetic routes. One common method involves the nitration of phenol using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The 4-nitrophenol can then be further reacted with quinoline derivatives under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactions followed by purification processes to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
科学的研究の応用
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring structure allows for intercalation into DNA, potentially disrupting cellular processes and leading to cytotoxic effects .
類似化合物との比較
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group at the opposite position of the hydroxyl group on the benzene ring.
Quinoline: The parent compound of the quinoline class, lacking the nitrophenyl and oxo groups.
2-Nitrophenylquinoline: A similar compound with a nitrophenyl group at the second position but without the oxo group.
Uniqueness
2-(4-Nitrophenyl)-1-oxo-1lambda~5~-quinoline is unique due to the presence of both the nitrophenyl and oxo groups, which confer distinct chemical and biological properties
特性
CAS番号 |
64388-18-7 |
|---|---|
分子式 |
C15H10N2O3 |
分子量 |
266.25 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C15H10N2O3/c18-16-14-4-2-1-3-11(14)7-10-15(16)12-5-8-13(9-6-12)17(19)20/h1-10H |
InChIキー |
AXZOYEQJMARSHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




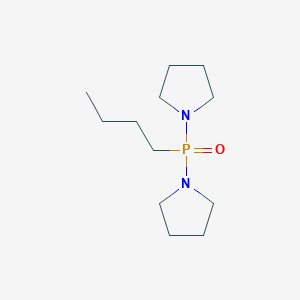


![[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate](/img/structure/B14489246.png)


![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)
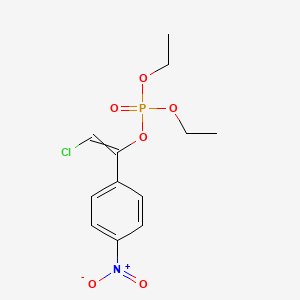

![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)
